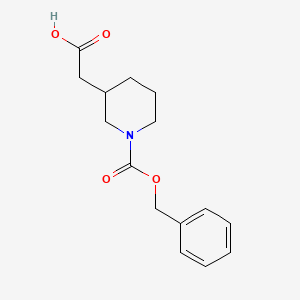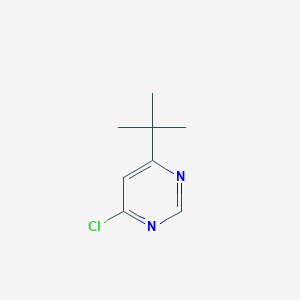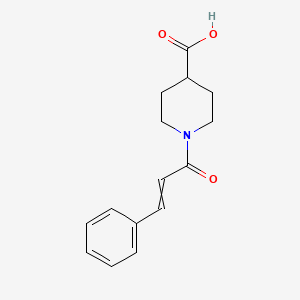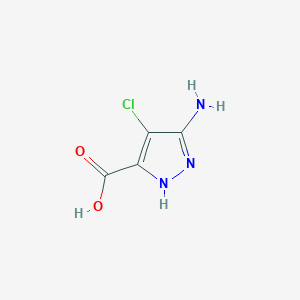
5-Bromo-2-methylamino-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methylamino-nicotinic acid: is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methylamino group.
作用機序
Target of Action
It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
It acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
Niacin is known to decrease lipids and apo B-containing lipoproteins, which can reduce the risk of myocardial infarctions .
生化学分析
Biochemical Properties
5-Bromo-2-methylamino-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between this compound and NAD+ can influence the activity of enzymes involved in metabolic pathways, such as dehydrogenases and reductases .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, this compound can alter the activity of key signaling molecules, such as protein kinases and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain dehydrogenases by binding to their active sites. This binding can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade under prolonged exposure to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in metabolic flux and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve stress response. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and reductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the production and utilization of key metabolites, such as NADH and ATP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In mitochondria, this compound can modulate mitochondrial respiration and oxidative phosphorylation, impacting overall cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylamino-nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the methylamino group. One common method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction is carried out in the presence of a catalytic amount of iron powder, and the mixture is refluxed for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Bromo-2-methylamino-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds or other coupled products.
科学的研究の応用
Chemistry: 5-Bromo-2-methylamino-nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
類似化合物との比較
5-Bromo-nicotinic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-Methylamino-nicotinic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Chloro-2-methylamino-nicotinic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-methylamino-nicotinic acid is unique due to the presence of both the bromine atom and the methylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-bromo-2-(methylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCLIQXRHJKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)











